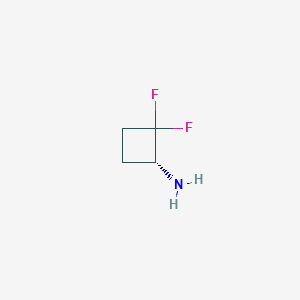

(1R)-2,2-difluorocyclobutan-1-amine

Description

Significance of Fluorine in Molecular Design for Synthetic Applications

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. bohrium.comnih.gov Fluorine, being the most electronegative element, imparts profound changes to the electronic properties of a molecule. nih.gov Its introduction can modulate a compound's acidity or basicity (pKa), conformation, and dipole moment. These modifications can lead to enhanced binding affinity to biological targets and improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The replacement of hydrogen with fluorine, which has a relatively small van der Waals radius, often results in minimal steric perturbation while significantly altering the molecule's character. nih.gov This "magic bullet" effect has led to a substantial number of fluorinated compounds entering the pharmaceutical market. nih.gov

The development of sophisticated fluorination techniques has provided chemists with a diverse toolkit to selectively introduce fluorine or fluoroalkyl groups. bohrium.com This has spurred the creation of novel building blocks for drug discovery and advanced materials. bohrium.com

Overview of Cyclobutane (B1203170) Derivatives as Strained Ring Scaffolds in Organic Chemistry

Cyclobutane derivatives are valuable intermediates in organic synthesis, largely due to the inherent strain within their four-membered ring structure. nih.govresearchgate.net This ring strain, a combination of angle and torsional strain, makes cyclobutanes reactive and susceptible to ring-opening and rearrangement reactions, providing pathways to a variety of acyclic and larger cyclic systems. researchgate.net Despite this reactivity, many cyclobutane-containing molecules are stable enough to be handled under normal laboratory conditions. researchgate.net

The synthesis of cyclobutanes is often achieved through [2+2] cycloaddition reactions, among other methods. nih.gov The unique, puckered three-dimensional structure of the cyclobutane ring offers a distinct spatial arrangement of substituents compared to more common five- and six-membered rings. nih.gov In drug design, this can be exploited to create novel pharmacophores, replace planar structures like alkenes to prevent cis-trans isomerization, and fill hydrophobic pockets in protein targets. nih.gov Although historically underutilized compared to other cyclic systems, the utility of the cyclobutane motif in medicinal chemistry is increasingly recognized, with a growing number of drug candidates featuring this strained ring. nih.gov

Historical Context and Evolution of Research on (1R)-2,2-Difluorocyclobutan-1-amine

While the synthesis of fluorinated organic compounds has a long history, the development and characterization of specific, highly functionalized chiral molecules like this compound is a more recent endeavor. The synthesis of 2,2-difluorocyclobutyl-substituted building blocks was described as accessing "previously unavailable" structures in a 2019 study, highlighting the novelty of this substitution pattern. nih.gov This research provided a practical, multigram-scale synthesis and compared the physicochemical properties of 2,2-difluorocyclobutane derivatives with their 3,3-difluoro isomers. nih.gov

The evolution of research in this area is closely tied to advancements in asymmetric synthesis and fluorination chemistry. The ability to catalytically and selectively introduce chirality into small, strained ring systems is a significant challenge. bohrium.com The synthesis of chiral primary amines from prochiral ketones, for instance, is a key transformation that has seen substantial progress through methods like metal-catalyzed enantioselective reductive amination and biocatalysis using enzymes such as transaminases. researchgate.netnih.gov

The development of this compound likely stems from the need for novel, three-dimensional bioisosteres in drug discovery. The specific combination of a chiral amine on a gem-difluorinated cyclobutane ring offers a unique scaffold that is both sterically defined and electronically modulated. The synthesis of such a molecule would typically start from a precursor like 2,2-difluorocyclobutanone, followed by an asymmetric reduction or amination to install the chiral amine center. The increasing commercial availability of the racemic amine and its hydrochloride salt suggests a growing interest in its application as a building block in the synthesis of more complex molecules. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key physicochemical properties of this compound and a comparison with a related isomer.

Table 1: Computed Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C₄H₇F₂N |

| Molecular Weight | 107.10 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 107.05465555 Da |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 7 |

| Complexity | 73.8 |

Table 2: Comparison of Physicochemical Properties of Difluorocyclobutylamine Isomers Data from a 2019 study on 2,2- and 3,3-difluorocyclobutane derivatives. nih.gov

| Compound | pKa (protonated amine) | logP (N-benzoyl derivative) |

| 2,2-Difluorocyclobutanamine | 8.89 | 1.83 |

| 3,3-Difluorocyclobutanamine | 9.04 | 1.76 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2-difluorocyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJMTZCOQFSWEC-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H]1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analysis and Conformational Studies of 1r 2,2 Difluorocyclobutan 1 Amine Derivatives

Advanced Spectroscopic Characterization

The precise three-dimensional structure of (1R)-2,2-difluorocyclobutan-1-amine derivatives is elucidated through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the electronic environment and connectivity of atoms in solution, while X-ray crystallography offers an unambiguous determination of the solid-state structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic molecules. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure in solution.

¹H NMR: The proton spectrum reveals the disposition of the hydrogen atoms on the cyclobutane (B1203170) ring. The methine proton at C1 (adjacent to the amine) typically appears as a complex multiplet due to couplings to the neighboring methylene (B1212753) protons at C4 and the geminal fluorine atoms at C2. The chemical shift of this proton is influenced by the nature of the substituent on the amine. The methylene protons at C3 and C4 are diastereotopic and will appear as distinct multiplets, often with complex splitting patterns due to geminal and vicinal couplings to both protons and fluorine atoms.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbon atom C2, bearing the two fluorine atoms, exhibits a characteristic large splitting due to one-bond ¹³C-¹⁹F coupling, appearing as a triplet. The C1 and C3 carbons also show smaller two-bond C-F couplings. The chemical shifts are indicative of the electronic environment; for instance, the C-F and C-N bonds cause a significant downfield shift for the attached carbons.

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic and steric environment. The two fluorine atoms at C2 are diastereotopic due to the chirality at C1. Consequently, they are expected to be chemically non-equivalent and should appear as two distinct signals, each split into a doublet of multiplets due to geminal F-F coupling and vicinal F-H couplings.

A representative, predicted NMR dataset for a generic N-acetyl derivative of this compound is presented below. Actual shifts and coupling constants will vary with substitution and solvent.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) |

|---|---|---|---|

| ¹H (C1-H) | ~4.0 - 4.5 | m | J(H,H), J(H,F) |

| ¹H (C3-H₂) | ~2.2 - 2.8 | m | J(H,H), J(H,F) |

| ¹H (C4-H₂) | ~2.0 - 2.6 | m | J(H,H) |

| ¹³C (C1) | ~50 - 55 | t | ²J(C,F) ~20-25 |

| ¹³C (C2) | ~120 - 125 | t | ¹J(C,F) ~280-300 |

| ¹³C (C3) | ~30 - 35 | t | ²J(C,F) ~20-25 |

| ¹³C (C4) | ~25 - 30 | s | - |

| ¹⁹F | ~ -90 to -110 | ABq | ²J(F,F) ~200-240 |

X-ray Crystallographic Analysis for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For a chiral derivative of this compound, this technique can unambiguously determine its absolute configuration, molecular geometry, and intermolecular interactions.

The analysis would confirm the (1R) stereochemistry at the C1 position. Furthermore, it would reveal the precise bond lengths, bond angles, and torsion angles of the cyclobutane ring. A key feature expected from such an analysis is the non-planar, puckered conformation of the four-membered ring, adopted to alleviate the torsional strain inherent in a planar arrangement. The fluorine and amine substituents would occupy specific pseudo-axial or pseudo-equatorial positions depending on the puckering mode and any intermolecular forces, such as hydrogen bonding, in the crystal lattice.

Below is a table of expected bond lengths and angles for a puckered 2,2-difluorocyclobutane ring system based on known structural data for similar fragments.

| Parameter | Expected Value |

|---|---|

| Bond Length C-C (Å) | 1.53 - 1.56 |

| Bond Length C-N (Å) | 1.46 - 1.49 |

| Bond Length C-F (Å) | 1.34 - 1.37 |

| Bond Angle C-C-C (°) | ~88 - 90 |

| Bond Angle F-C-F (°) | ~105 - 108 |

| Ring Puckering Angle (°) | 15 - 30 |

Conformational Preferences and Ring Pucker Analysis

The biological activity and physical properties of cyclobutane derivatives are intrinsically linked to the conformational preferences of the four-membered ring. Understanding the ring pucker and the spatial orientation of substituents is crucial for rational molecular design.

Evaluation of Cremer-Pople Puckering Parameters in Cyclobutane Derivatives

The conformation of a non-planar ring can be quantitatively described using Cremer-Pople puckering parameters. nih.govacs.org For an N-membered ring, N-3 coordinates are required to define its conformation. nih.gov Cyclobutane, a four-membered ring, has 4-3=1 degree of conformational freedom, which is the puckering amplitude, typically denoted as q₂. smu.edu

This parameter, q₂, measures the extent of deviation from a perfect plane. A value of q₂ = 0 Å corresponds to a planar ring, which is energetically unfavorable due to high torsional strain from eclipsed C-H bonds. libretexts.org A non-zero q₂ indicates a puckered conformation, which reduces this strain. The magnitude of q₂ is directly related to the ring-puckering angle. The substituents on the ring, such as the gem-difluoro group and the amine function in this compound, will influence the energetic barrier to ring inversion and the preferred puckering amplitude.

| Puckering Amplitude (q₂) | Ring Conformation | Torsional Strain |

|---|---|---|

| 0 Å | Planar | Maximum |

| > 0 Å | Puckered (Bent) | Reduced |

Exit Vector Plot (EVP) Analysis of Substituted Cyclobutanamines

Exit Vector Plot (EVP) analysis is a powerful tool for visualizing and comparing the three-dimensional shapes of molecular scaffolds, particularly those with two points of substitution. rsc.orgrsc.org This method is analogous to the Ramachandran plot for peptides and is highly useful in drug discovery for scaffold hopping and understanding structure-activity relationships (SAR). rsc.org

For a derivative of this compound, the EVP method would define two "exit vectors" originating from the atoms to which substituents are attached (e.g., the nitrogen of the amine group and another atom on the ring or a substituent). The relative orientation of these vectors is described by four geometric parameters:

r: The distance between the start points of the two vectors.

φ₁ and φ₂: Two plane angles describing the tilt of each vector relative to the line connecting their origins.

θ: A dihedral angle describing the twist between the two vectors. researchgate.net

By calculating these parameters for a range of low-energy conformations or for a series of different derivatives, one can generate a plot that maps the accessible "shape space" of the scaffold. researchgate.netenamine.net Analysis of the distribution of points on the EVP for cyclobutane scaffolds reveals distinct, preferred regions corresponding to specific conformational families. rsc.orgrsc.org This allows for a rational comparison of this compound derivatives with other known bioactive scaffolds, facilitating the design of novel molecules with desired spatial arrangements of functional groups.

| EVP Parameter | Description |

|---|---|

| r | Distance between substituent attachment points |

| φ₁, φ₂ | Angles defining the orientation of substituents relative to the r-vector |

| θ | Torsion angle defining the relative twist of the substituents |

Chemical Reactivity and Transformations of 1r 2,2 Difluorocyclobutan 1 Amine

Reactivity of the Amine Functional Group

The primary amine group in (1R)-2,2-difluorocyclobutan-1-amine is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures.

The primary amine of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing diverse substituents. mnstate.edu

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base. mnstate.edulibretexts.org The base is necessary to neutralize the acidic byproduct, such as HCl, that is formed during the reaction. mnstate.edu The resulting N-acylated products are amides. This transformation is crucial for creating peptidomimetic structures or for introducing specific functional groups.

Alkylation: Alkylation of the amine with alkyl halides leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edu The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. mnstate.edu Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. mnstate.eduyoutube.com However, using a large excess of the amine can favor mono-alkylation. mnstate.edu

Below is a table summarizing these reactions:

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Acylation | Acyl chloride, Acid anhydride, Base | Amide | The base neutralizes the acid byproduct. mnstate.edulibretexts.org |

The reaction of this compound with aldehydes and ketones provides access to imines, also known as Schiff bases. libretexts.orgyoutube.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical factor; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. libretexts.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of water to form the C=N double bond of the imine. libretexts.org These imines can be isolated or used in situ for further transformations.

While imine formation is the primary outcome with primary amines, enamines can be formed from the reaction of secondary amines with carbonyl compounds. Since this compound is a primary amine, it will predominantly form imines.

A summary of the reaction is presented in the table below:

| Reactant | Product | Key Conditions |

|---|

The reaction of primary aliphatic amines, such as this compound, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. organic-chemistry.org Aliphatic diazonium salts are notoriously unstable and readily decompose, losing nitrogen gas (N₂) to form a highly reactive carbocation. organic-chemistry.orgnih.gov

This carbocation can then undergo a variety of transformations, including:

Substitution: The carbocation can be trapped by nucleophiles present in the reaction mixture, leading to the formation of alcohols (with water), alkyl halides (with halide ions), or other substitution products.

Elimination: Deprotonation adjacent to the carbocation can result in the formation of an alkene.

Rearrangement: The carbocation can rearrange to a more stable carbocation, if possible, before undergoing substitution or elimination. This can lead to ring expansion or other skeletal changes. nih.gov

The specific products obtained depend on the reaction conditions and the structure of the amine. For this compound, the resulting cyclobutyl carbocation is strained, which could influence the distribution of products.

| Reaction | Intermediate | Potential Products |

| Diazotization | Unstable diazonium salt, Carbocation | Alcohols, Alkyl halides, Alkenes, Rearrangement products organic-chemistry.orgnih.gov |

Ring-Opening and Rearrangement Reactions of the Difluorocyclobutane Core

The difluorocyclobutane core of this compound can undergo ring-opening and rearrangement reactions, often under thermal or acidic conditions. The presence of the gem-difluoro group can significantly influence the reactivity and stability of the cyclobutane (B1203170) ring. These reactions can lead to the formation of linear or other cyclic structures, providing access to a diverse range of fluorinated compounds.

Cascade and Annulation Reactions Involving the Cyclobutane Moiety

This compound and its derivatives can participate in cascade and annulation reactions, where multiple bonds are formed in a single synthetic operation. These reactions are highly efficient for the construction of complex polycyclic systems. For instance, the cyclobutane ring can be a partner in [2+2] cycloadditions or can undergo ring expansion to form larger rings. The specific reaction pathways are dictated by the nature of the reactants and the reaction conditions.

Regioselective and Stereoselective Functionalization of the Fluorinated Cyclobutane Ring

The selective introduction of new functional groups onto the fluorinated cyclobutane ring is a significant challenge due to the inherent stability of C-H and C-F bonds. However, recent advances in catalysis have enabled the regio- and stereoselective functionalization of cyclobutane derivatives. bohrium.comnih.gov For example, rhodium-catalyzed C-H activation can be used to introduce new substituents at specific positions on the ring with high control over the stereochemistry. bohrium.com Such methods are crucial for the synthesis of complex, enantioenriched fluorinated cyclobutanes for various applications. nih.gov

Applications of 1r 2,2 Difluorocyclobutan 1 Amine in Complex Molecule Synthesis

Role as Versatile Chiral Building Blocks and Synthetic Intermediates

(1R)-2,2-difluorocyclobutan-1-amine serves as a versatile chiral building block, offering a pre-installed stereocenter and a fluorinated scaffold that can impart desirable properties to target molecules. nih.govnih.govresearchgate.net The presence of the chiral amine allows for straightforward derivatization and coupling to other molecular fragments, making it a key intermediate in multi-step syntheses. nih.govnih.gov

The utility of chiral building blocks is paramount in drug discovery, as the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.netescholarship.org The use of enantiomerically pure starting materials like this compound ensures the stereochemical integrity of the final product, which is crucial for achieving the desired therapeutic effect and avoiding potential off-target activities associated with other stereoisomers. nih.govresearchgate.net

The synthesis of such chiral fluorinated building blocks has been an area of active research. While specific, large-scale syntheses of this compound are not extensively detailed in the provided results, the general synthesis of related 2,2-difluorocyclobutane derivatives has been reported. These methods often involve the deoxofluorination of corresponding cyclobutanone (B123998) precursors. chemistryworld.com The development of efficient synthetic routes to these building blocks is critical for their broader application in medicinal chemistry. nih.gov

Table 1: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 2416081-90-6 | researchgate.net |

| Molecular Formula | C4H8ClF2N | researchgate.net |

| Molecular Weight | 143.56 g/mol | researchgate.net |

Integration into Bicyclo[X.Y.Z]pentane and Related Rigid Scaffolds

The cyclobutane (B1203170) ring of this compound can serve as a precursor or a key component in the construction of more complex and rigid bicyclic scaffolds, such as bicyclo[1.1.1]pentanes (BCPs). These rigid scaffolds are highly sought after in drug design as they can act as bioisosteres for commonly used groups like phenyl rings, offering improved metabolic stability and solubility while maintaining or enhancing biological activity. chemistryworld.com

The synthesis of fluorinated BCPs has been a significant challenge, and methods involving the reaction of carbenes with bicyclo[1.1.0]butanes have been developed. While a direct conversion of this compound to a BCP is not explicitly described, the underlying principle of utilizing strained rings to access these rigid architectures is well-established. The amine functionality of the title compound provides a handle for attaching it to other molecular components before or after the formation of a bicyclic system.

The rigid nature of these scaffolds helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target. The defined three-dimensional arrangement of substituents on a rigid scaffold allows for precise control over the spatial presentation of pharmacophoric elements.

Contribution to the Construction of sp3-Hybridized Carbon-Rich Architectures

The inherent puckered conformation of the cyclobutane ring, further influenced by the gem-difluoro substituents, introduces a defined spatial arrangement of the amine group relative to the rest of the molecule. This conformational restriction is a key feature of sp3-rich scaffolds and can be advantageous for optimizing ligand-receptor interactions. The synthesis of libraries of sp3-rich scaffolds is an active area of research, with a focus on developing modular and efficient synthetic routes.

The incorporation of fluorine atoms into these sp3-rich architectures can further modulate properties such as lipophilicity and metabolic stability. The gem-difluoro group in this compound can act as a bioisostere for other functional groups and can influence the local electronic environment. nih.gov

Strategic Utility in Fragment-Based Synthesis and Chemical Space Exploration

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. This compound, with its well-defined structure and desirable physicochemical properties, is an ideal candidate for inclusion in fragment libraries.

The unique combination of chirality, fluorination, and a primary amine in a compact, sp3-rich scaffold allows this fragment to explore specific regions of chemical space that may not be accessible with more traditional, flatter fragments. nih.gov The amine group provides a convenient vector for fragment evolution, allowing for the systematic growth of the fragment into a more potent lead compound through techniques like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

The use of such novel fragments expands the diversity of available chemical matter for screening and can lead to the discovery of compounds with novel modes of action. nih.gov The development of high-throughput experimentation (HTE) methods facilitates the rapid optimization of reactions involving complex fragments like this compound, accelerating the drug discovery process.

Mechanistic Investigations and Theoretical Studies on 1r 2,2 Difluorocyclobutan 1 Amine Synthesis and Reactivity

Elucidation of Reaction Mechanisms for Fluorinated Cyclobutanamine Formation

The formation of fluorinated cyclobutanamines often involves complex reaction pathways. Mechanistic studies have been crucial in unraveling the step-by-step processes that lead to the desired products. For instance, the synthesis of related gem-difluorocyclobutane-fused indolines through a ruthenium-catalyzed defluorinative annulation of 2-alkenylanilines with α-trifluoromethyl diazoesters has been investigated. Mechanistic inquiries suggest a sequence involving N-H insertion, C-F bond cleavage, and a [2+2] cycloaddition. researchgate.net

In a different approach, the reaction of ethenesulfonyl fluoride (B91410) with dimethyl diazomalonate, which was expected to yield pyrazolines via a 1,3-dipolar cycloaddition, instead led to a highly substituted cyclobutane (B1203170). This unexpected outcome highlights the complexity of reaction mechanisms in the formation of cyclobutane rings, where cycloaddition pathways can compete with other reaction types. researchgate.net

The reactivity of amines, in general, is well-understood. Primary and secondary amines readily react with electrophilic reagents like benzenesulfonyl chloride, a reaction that forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu This fundamental reactivity is a key consideration in the design of synthetic routes to aminocyclobutanes.

The table below summarizes key aspects of reaction mechanisms in the formation of related fluorinated and cyclobutane structures.

| Reaction Type | Key Intermediates/Steps | Notes |

| Ruthenium-Catalyzed Defluorinative Annulation | N-H insertion, C-F bond cleavage, [2+2] cycloaddition | Leads to gem-difluorocyclobutane-fused indolines. researchgate.net |

| Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate | Competing cycloaddition and other pathways | Formation of a highly substituted cyclobutane instead of the expected pyrazoline. researchgate.net |

| Huisgen Cycloadditions | 1,3-dipolar cycloaddition | A common method for forming five-membered rings, but can lead to cyclobutanes under certain conditions. researchgate.net |

Application of Computational Chemistry (e.g., DFT) to Understand Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of reaction pathways and predicting selectivity in the synthesis of complex molecules like (1R)-2,2-difluorocyclobutan-1-amine. DFT calculations can provide insights into the geometric structures, energies of reactants, transition states, and products, as well as thermodynamic and kinetic parameters. mdpi.com

For example, DFT has been used to study the electronic structure and properties of new difluoroboron biindolediketonates. These calculations helped to assign peaks in experimental spectra and explain shifts in absorption upon difluoroboronation. mdpi.com Similarly, in the study of high-energy compounds, DFT (specifically the B3LYP/6-311 + G* method) was employed to investigate geometrical structures, enthalpies of formation, and detonation properties. mdpi.com

The application of DFT can also aid in understanding the mechanism of reactions like the difluorocyclopropanation of alkenes, providing insights into the kinetics and the nature of the reactive intermediates. researchgate.net Such computational studies are vital for optimizing reaction conditions and designing more efficient synthetic strategies.

The following table highlights the application of DFT in understanding reaction mechanisms.

| Computational Method | Application | Insights Gained |

| DFT B3LYP/6-311 + G* | Study of high-energy compounds | Geometrical structures, enthalpies of formation, energetic properties. mdpi.com |

| Time-dependent (TD) DFT | Investigation of electronic structure of BF2bdks | Assignment of spectral peaks, explanation of spectral shifts. mdpi.com |

| DFT Calculations | Analysis of difluorocyclopropanation | Elucidation of reaction kinetics and intermediates. researchgate.net |

Analysis of Stereochemical Control Elements in Asymmetric Transformations

Achieving high stereochemical control is a central challenge in the synthesis of chiral molecules like this compound. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. egyankosh.ac.innih.gov These strategies often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. rijournals.comyoutube.com

Substrate stereochemical control arises when the existing stereochemistry in a molecule influences the outcome of a reaction at another part of the same molecule. youtube.com Chiral auxiliaries are temporary chiral groups that are introduced into a molecule to direct the stereochemistry of a subsequent reaction and are then removed. youtube.com This approach has been successfully used in the synthesis of various complex molecules.

Mechanistic studies are crucial for understanding how stereoselectivity is achieved. For instance, in the asymmetric synthesis of atropisomers containing cyclobutane boronic esters, mechanistic investigations were conducted to understand the stereoselective control in dynamic kinetic asymmetric transformations. researchgate.net The development of such stereoselective methods is essential for accessing enantiomerically pure compounds for applications in drug discovery and development. nih.gov

The table below outlines different strategies for stereochemical control.

| Strategy | Description | Example |

| Substrate Control | Existing stereochemistry in the substrate directs the stereochemical outcome of a reaction. youtube.com | The stereochemistry of an alcohol group influencing the formation of an acetal. youtube.com |

| Auxiliary Control | A temporary chiral group (auxiliary) is used to control the stereochemistry of a reaction. youtube.com | Use of an 8-phenylmenthyl ester auxiliary to control the stereochemical outcome of a Grignard reaction. youtube.com |

| Chiral Catalysis | A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer. | A widely used strategy in asymmetric synthesis. |

Future Directions and Emerging Research Avenues for Difluorocyclobutanamine Chemistry

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure cyclobutanes, particularly those bearing fluorine atoms, presents a significant challenge. While methods for the synthesis of gem-difluorocyclobutanes exist, the development of highly efficient and stereoselective routes to chiral amines like (1R)-2,2-difluorocyclobutan-1-amine remains an area of active research. acs.org

Future methodologies are expected to move beyond classical resolution techniques, which are inherently limited to a 50% theoretical yield, towards asymmetric catalytic approaches. wiley.com These may include:

Reagent-Controlled Syntheses: The development of novel chiral reagents that can induce high stereoselectivity in the formation of the cyclobutane (B1203170) ring or in the installation of the amine functionality is a promising avenue. nih.gov This approach offers the advantage of broad substrate scope and high efficiency. nih.gov

Substrate-Controlled Syntheses: The use of chiral auxiliaries attached to a precursor molecule can effectively guide the stereochemical outcome of subsequent reactions. While effective, this often requires additional synthetic steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis: The use of chiral transition metal catalysts or organocatalysts to control the stereochemistry of key bond-forming reactions is a highly desirable goal. This would allow for the direct and enantioselective synthesis of the target molecule from simple achiral starting materials.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Methodology | Advantages | Challenges | Relevant Findings |

| Reagent-Controlled | High efficiency, broad substrate scope. nih.gov | Requires stoichiometric amounts of often complex chiral reagents. | Successful application in the synthesis of other chiral difluoromethylamines. nih.gov |

| Substrate-Controlled | High diastereoselectivity often achievable. | Requires additional synthetic steps for auxiliary manipulation. | Established method for various asymmetric syntheses. |

| Asymmetric Catalysis | Atom-economical, potential for high enantiomeric excess. | Catalyst development and optimization can be challenging. | Biocatalysis is emerging as a powerful tool for asymmetric synthesis. nih.govmanchester.ac.uk |

Exploration of Undiscovered Reactivity Modes for the Difluorocyclobutane Scaffold

The gem-difluoro group significantly influences the reactivity of the cyclobutane ring. While the stability of the difluorocyclobutane motif under various reaction conditions has been demonstrated, a deeper exploration of its unique reactivity is warranted. acs.org Insights from the chemistry of gem-difluorocyclopropanes, which have been studied more extensively, suggest that the cyclobutane analogues may exhibit novel and synthetically useful transformations. nih.govrsc.org

Future research will likely focus on:

Ring-Opening Reactions: Controlled ring-opening of the difluorocyclobutane scaffold could provide access to a variety of linear, monofluoroalkenes, which are themselves valuable synthetic intermediates. rsc.org The regioselectivity and stereoselectivity of such reactions will be of paramount importance.

Functionalization at C-3 and C-4: The development of methods for the selective functionalization of the other positions on the cyclobutane ring would greatly expand the chemical space accessible from this compound.

Radical Reactions: The stability of the difluorocyclobutane ring suggests its compatibility with radical-based transformations, opening up avenues for C-H functionalization and the introduction of complex substituents. acs.org

Advancements in Enzyme Engineering for Biocatalytic Routes to Fluorinated Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amines. nih.govmanchester.ac.uk The application of enzyme engineering to develop biocatalysts for the synthesis of this compound and its derivatives is a particularly exciting frontier. nih.gov

Key areas of advancement include:

Transaminases (TAs): These enzymes catalyze the asymmetric transfer of an amino group from a donor to a ketone substrate. wiley.comnih.gov Engineering transaminases to accept 2,2-difluorocyclobutanone as a substrate could provide a direct and highly enantioselective route to the target amine. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the reduction of pre-formed imines, while RedAms can directly convert a ketone and an amine source to a chiral amine. manchester.ac.uknih.gov These enzymes represent a powerful toolkit for the synthesis of a wide range of chiral amines, including those with fluorine substituents. manchester.ac.uknih.gov

Fluorinases: While the direct enzymatic fluorination of a C-H bond is challenging, the discovery and engineering of fluorinase enzymes, which can form a C-F bond from inorganic fluoride (B91410), holds immense promise for the de novo biosynthesis of fluorinated compounds. fao.orgtib.eu

Table 2: Key Enzyme Classes for Fluorinated Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Advantages | Relevant Findings |

| Transaminases (TAs) | Asymmetric amination of ketones. nih.gov | High enantioselectivity, use of inexpensive amine donors. wiley.com | Successfully used for the synthesis of other chiral fluoroamines. nih.gov |

| Imine Reductases (IREDs) | Stereoselective reduction of imines. manchester.ac.uk | Access to secondary and tertiary amines with high selectivity. manchester.ac.uk | Broad substrate scope for cyclic imines has been demonstrated. manchester.ac.uk |

| Reductive Aminases (RedAms) | Reductive amination of ketones. nih.gov | Sustainable and economical route to chiral amines. nih.gov | High activity for the synthesis of fluorinated amines has been shown. nih.gov |

| Fluorinases | Formation of a C-F bond from inorganic fluoride. fao.org | Direct and biocatalytic route to organofluorines. tib.eu | The fluorinase from Streptomyces cattleya has been extensively studied. tib.eu |

Computational Design and Prediction of Novel this compound Derivatives for Synthetic Utility

The integration of computational chemistry with synthetic organic chemistry is revolutionizing the way new molecules and reactions are discovered. nih.govnih.gov In silico methods can be used to predict the properties of novel this compound derivatives and to design efficient synthetic routes. japsonline.comnih.govmdpi.com

Future research in this area will likely involve:

Reaction Prediction: The use of computational tools, such as the Artificial Force Induced Reaction (AFIR) method, can predict new chemical transformations and reaction pathways. nih.govresearchgate.nethokudai.ac.jp This approach can accelerate the discovery of novel methods for the synthesis and functionalization of the difluorocyclobutane scaffold. researchgate.net

Virtual Screening: Large libraries of virtual derivatives of this compound can be computationally screened for desirable properties, such as drug-likeness and predicted bioactivity. japsonline.comnih.gov This allows for the prioritization of synthetic targets with the highest probability of success.

Mechanistic Studies: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, helping to explain observed selectivities and to design more efficient catalysts and reaction conditions. nih.gov

Table 3: Computational Approaches in Difluorocyclobutanamine Chemistry

| Computational Method | Application | Potential Impact | Relevant Findings |

| Artificial Force Induced Reaction (AFIR) | Prediction of new chemical reactions and pathways. nih.govresearchgate.net | Accelerates the discovery of novel synthetic methods. hokudai.ac.jp | Successfully used to design a three-component reaction for difluoroglycine synthesis. nih.gov |

| Virtual Screening | Prediction of drug-likeness and bioactivity of virtual compounds. japsonline.comnih.gov | Prioritizes synthetic targets and reduces experimental effort. | Widely used in drug discovery to assess ADMET properties. mdpi.com |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. nih.gov | Enables rational design of catalysts and reaction conditions. | Provided detailed reaction profiles for a three-component reaction. nih.gov |

Q & A

Q. Key Methodological Steps :

Protection : Use of N,N-dibenzyl groups to stabilize the amine during fluorination.

Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic displacement.

Deprotection : Hydrogenolysis or acid hydrolysis to remove protecting groups.

Purification : Recrystallization or chiral chromatography to isolate the (1R)-enantiomer.

| Method | Yield (%) | Purity (%) | Key Step | Reference |

|---|---|---|---|---|

| Dibenzyl Protection | 75 | >95 | Recrystallization | |

| Direct Cyclization | 60 | 90 | Ring-closing fluorination |

How can researchers resolve discrepancies in stereochemical assignments between X-ray crystallography and NMR data?

Advanced Research Focus

Contradictions may arise from dynamic effects (e.g., ring puckering in cyclobutanes) or solvent-dependent conformational changes. To resolve:

- X-ray Crystallography : Confirm absolute configuration using heavy-atom derivatives .

- Dynamic NMR : Analyze variable-temperature ¹⁹F NMR to detect ring-flipping or conformational exchange .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for different conformers .

Q. Example Workflow :

Obtain single crystals for X-ray analysis.

Perform 2D NOESY NMR to identify spatial proximity of fluorines.

Use DFT (B3LYP/6-311+G(d,p)) to model low-energy conformers and predict NMR shifts.

What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Q. Basic Research Focus

- ¹H/¹⁹F NMR : Assign peaks using coupling constants (e.g., J₃,₄ for cyclobutane ring strain) and integration ratios.

- HPLC with Chiral Columns : Determine enantiomeric excess (e.g., Chiralpak® AD-H column) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for fluorine .

Q. Advanced Research Focus

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry .

- Kinetic Resolution : Enzymatic resolution (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral acids (e.g., mandelic acid) to enhance ee .

Case Study :

A scaled synthesis achieved 99% ee via recrystallization of the trifluoroacetate salt, leveraging temperature-controlled solubility differences .

How should researchers address contradictions between in vitro binding assays and in vivo efficacy for derivatives?

Q. Advanced Research Focus

- Pharmacokinetic (PK) Analysis : Measure plasma stability and blood-brain barrier penetration (logP = 1.2 for parent compound) .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites altering efficacy .

- Dose-Response Studies : Corrogate in vitro IC₅₀ with in vivo ED₅₀ while controlling for bioavailability .

Q. Methodological Framework :

Validate assay conditions (pH, temperature, protein binding).

Perform microsomal stability tests to assess metabolic liability.

Use PK/PD modeling to reconcile potency gaps.

What computational methods predict the reactivity of this compound under physiological conditions?

Q. Advanced Research Focus

- DFT Calculations : Evaluate ring strain (cyclobutane: ~26 kcal/mol) and fluorine’s electron-withdrawing effects on amine basicity (predicted pKa = 8.3) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict solubility.

- Docking Studies : Model interactions with biological targets (e.g., amine transporters) using AutoDock Vina .

How are salt forms selected for pharmaceutical development of this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.